molecular formula C17H20F2N4O3S B2583750 5-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2034381-12-7

5-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2583750
CAS No.: 2034381-12-7
M. Wt: 398.43
InChI Key: MHEZFFXOZCGPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, designed for professional laboratory use. Its structure incorporates a sulfonamide group and a fluoropyrimidine moiety, both of which are privileged scaffolds in drug discovery. The sulfonamide group is a common feature in many bioactive molecules and is frequently investigated for its role in inhibiting various enzymes . The fluoropyrimidine component is a well-known class of antimetabolites that have been extensively studied for their anticancer properties . Researchers may find this compound particularly valuable for exploring the inhibition of key signaling pathways. For instance, sulfonamide derivatives have been developed as potent dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), a key signaling axis involved in cell proliferation, survival, and metabolism that is often dysregulated in cancer . The presence of the fluorine atoms on both the benzene and pyrimidine rings is a strategic modification often employed to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . This combination of features makes this compound a promising tool for researchers conducting in vitro assays and pre-clinical studies to advance the development of novel targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-26-15-3-2-13(18)8-16(15)27(24,25)22-9-12-4-6-23(7-5-12)17-20-10-14(19)11-21-17/h2-3,8,10-12,22H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEZFFXOZCGPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Implications
Target Compound Pyrimidine-Piperidine 5-Fluoro, 2-methoxybenzenesulfonamide ~450 (estimated) Enhanced metabolic stability, moderate logP
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Pyridine Bromo, difluorobenzenesulfonamide ~370 Higher steric hindrance, potential toxicity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-... Chromenone-Pyrazolopyrimidine Dual fluorophenyl, methylsulfonamide 589.1 High polarity, limited membrane permeability
5-fluoro-N-(1-methylpiperidin-4-yl)-... Triazolopyridine-Piperidine Triazolopyridine, benzamide ~500 (estimated) Moderate solubility, benzamide-based H-bonding
β-methyl fentanyl Piperidine-Propanamide Phenethyl, methyl ~350 High lipophilicity, CNS-targeted

Key Research Findings

  • Fluorine vs. Bromine : Fluorine’s smaller size and electronegativity in the target compound likely improve binding precision to enzymatic targets compared to bulkier bromine analogues .
  • Sulfonamide Advantage : The sulfonamide group in the target compound enhances hydrogen-bonding interactions, a critical factor in inhibiting enzymes like carbonic anhydrases or kinases .
  • Piperidine Scaffold: The piperidine moiety balances solubility and membrane permeability, outperforming more polar heterocycles (e.g., chromenone in ) in oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.